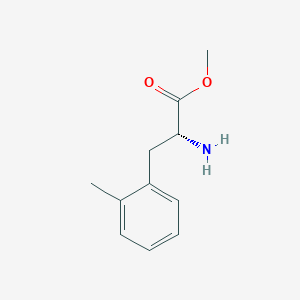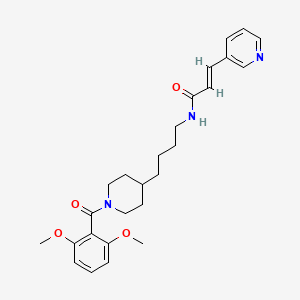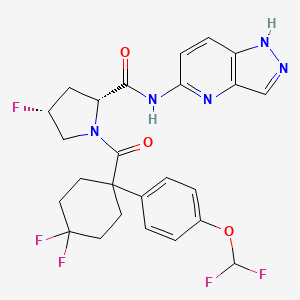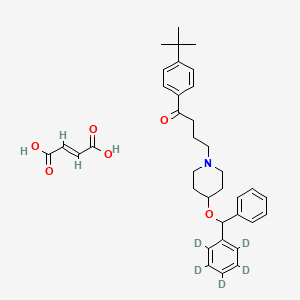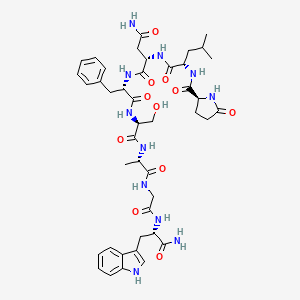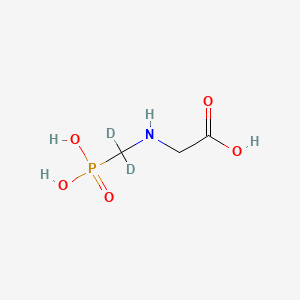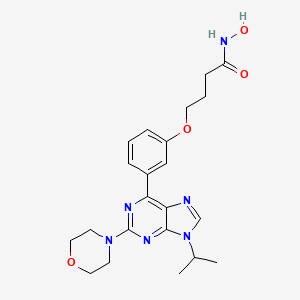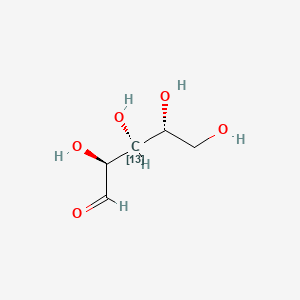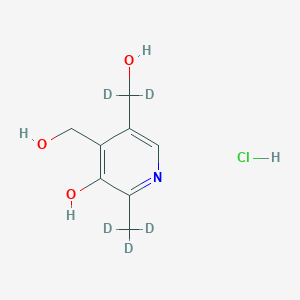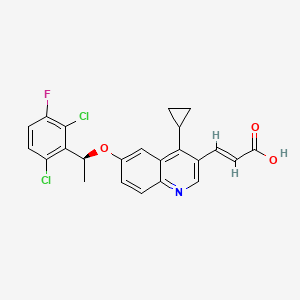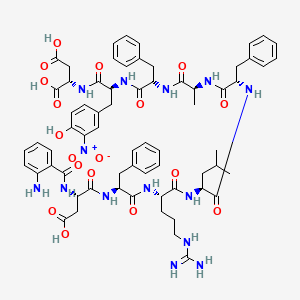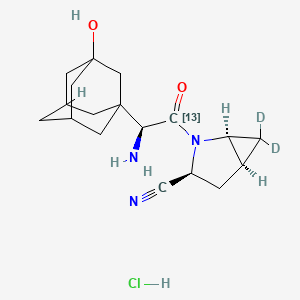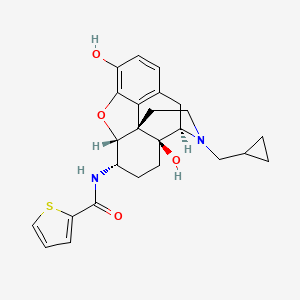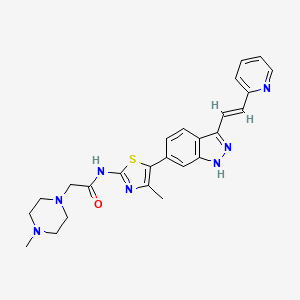
Ihmt-trk-284
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IHMT-TRK-284 is a potent, orally active type II tropomyosin receptor kinase (TRK) inhibitor. It has shown significant efficacy in inhibiting TRKA, TRKB, and TRKC, with IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM, respectively . This compound has demonstrated good selectivity in the kinase group and exhibits promising antitumor effects in vivo .
Méthodes De Préparation
The synthesis of IHMT-TRK-284 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the combination of various pharmacophore fragments through methods such as high-throughput screening and structure-based drug design . The specific reaction conditions and industrial production methods are proprietary and have not been fully disclosed in the available literature .
Analyse Des Réactions Chimiques
IHMT-TRK-284 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
IHMT-TRK-284 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TRK kinases and their role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of TRK inhibition on cell signaling and function.
Mécanisme D'action
IHMT-TRK-284 exerts its effects by inhibiting the activity of TRK kinases. These kinases are involved in the phosphorylation and activation of downstream signaling pathways that regulate cell growth, differentiation, invasion, migration, and apoptosis . By inhibiting TRK kinases, this compound disrupts these signaling pathways, leading to the suppression of tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
IHMT-TRK-284 is unique in its high selectivity and potency against TRK kinases. Similar compounds include:
JND4135: Another type II TRK inhibitor that overcomes TRK mutant resistance, including xDFG mutations.
Larotrectinib: A first-generation TRK inhibitor approved for the treatment of cancers with TRK fusion proteins.
Entrectinib: Another first-generation TRK inhibitor with similar applications to larotrectinib.
This compound stands out due to its ability to overcome multiple resistance mutations and its promising preclinical antitumor efficacy .
Propriétés
Formule moléculaire |
C25H27N7OS |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)-N-[4-methyl-5-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C25H27N7OS/c1-17-24(34-25(27-17)28-23(33)16-32-13-11-31(2)12-14-32)18-6-8-20-21(29-30-22(20)15-18)9-7-19-5-3-4-10-26-19/h3-10,15H,11-14,16H2,1-2H3,(H,29,30)(H,27,28,33)/b9-7+ |
Clé InChI |
CHLFFSKXUJQLQO-VQHVLOKHSA-N |
SMILES isomérique |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5 |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)
